2-Chloro-3-(4-methylpiperidin-1-yl)quinoxaline

Physicochemical profiling Lipophilicity CNS drug discovery

Researchers face purification bottlenecks when using 2,3-dichloroquinoxaline, which yields statistical mixtures of mono- and di-substituted products. This compound is the precise solution, featuring a pre-installed 4-methylpiperidine at position 3 and a single reactive 2-chloro site. - Ensures 100% regioselectivity for nucleophilic aromatic substitution at position 2, eliminating isomer separation. - The 4-methylpiperidine moiety provides a distinct steric and basicity profile (calc. pKa ~10.5) for CNS-focused SAR, differentiating it from piperazine analogs like VUF 10166. - Ideal building block for generating focused quinoxaline libraries with reduced purification burden and higher parallel synthesis yields.

Molecular Formula C14H16ClN3
Molecular Weight 261.75
CAS No. 353257-72-4
Cat. No. B2864524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-(4-methylpiperidin-1-yl)quinoxaline
CAS353257-72-4
Molecular FormulaC14H16ClN3
Molecular Weight261.75
Structural Identifiers
SMILESCC1CCN(CC1)C2=NC3=CC=CC=C3N=C2Cl
InChIInChI=1S/C14H16ClN3/c1-10-6-8-18(9-7-10)14-13(15)16-11-4-2-3-5-12(11)17-14/h2-5,10H,6-9H2,1H3
InChIKeyVQJCHQNTOMYLCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Identity and Physicochemical Profile


2-Chloro-3-(4-methylpiperidin-1-yl)quinoxaline is a heterocyclic small molecule consisting of a quinoxaline core substituted with a chlorine atom at position 2 and a 4-methylpiperidin-1-yl group at position 3 [1]. The compound has a molecular formula of C14H16ClN3 and a molecular weight of 261.75 g/mol . Its computed LogP is 3.9, topological polar surface area is 29 Ų, and it possesses zero hydrogen bond donors and three hydrogen bond acceptors [1]. This compound is structurally related to a class of substituted-quinoxaline-type piperidine compounds disclosed in patent literature for potential therapeutic applications, including pain management [2].

1
Synthetic building block with a single reactive C2-Cl site for clean SNAr diversification, avoiding di-substitution mixtures
2
Lipophilic piperidine-quinoxaline core with low TPSA supports blood-brain barrier permeability assessment
3
Patent-defined piperidine-substituted quinoxaline, distinct from piperazine analogs in IP landscape

Why In-Class Analogs Cannot Simply Replace This Compound


Within the substituted quinoxaline chemical space, small structural modifications produce large differences in key physicochemical parameters that govern synthetic utility, solubility, and biological interaction potential. The 2-chloro substituent serves as a critical leaving group for nucleophilic aromatic substitution (SNAr) chemistry, while the 4-methylpiperidine moiety at position 3 provides a distinct combination of steric bulk, basicity (calculated pKa of the conjugate acid ~10.5), and lipophilicity compared with piperazine, azepane, or unsubstituted piperidine analogs [1]. The specific juxtaposition of these two substituents on the quinoxaline scaffold creates a unique reactivity profile that cannot be replicated by swapping either substituent individually; for example, replacing the 4-methylpiperidine with 4-methylpiperazine (as in VUF 10166) alters the protonation state at physiological pH and shifts biological target engagement from ion channels to serotonin receptors .

Piperazine analog
Replacing 4-methylpiperidine with piperazine (e.g., VUF 10166) adds an HBA and alters protonation, potentially redirecting target engagement from ion channels to serotonin receptors
2,3-Dichloroquinoxaline
Two equivalent reactive sites may produce statistical mixtures of mono- and di-substituted products, requiring additional separation
Azepane analog
Larger 7-membered ring increases conformational flexibility and may shift binding mode or physicochemical profile

Quantitative Differentiation vs. Closest Analogs


LogP Differential vs. Piperazine Analog VUF 10166

2-Chloro-3-(4-methylpiperidin-1-yl)quinoxaline exhibits a computed LogP of 3.9 [1], which is approximately 1.3 log units higher than the LogP of its piperazine analog VUF 10166 (2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline, estimated LogP ~2.6 based on the substitution of one ring carbon with a more polar nitrogen atom) [2]. This increased lipophilicity is expected to enhance passive membrane permeability and blood-brain barrier penetration potential, making the piperidine analog more suitable for CNS-targeted probe development.

Lipophilicity (LogP)
Class-level
ΔLogP ≈ +1.3
Target LogP 3.9 vs. VUF 10166 ~2.6
Higher lipophilicity supports CNS permeability screening
Computed XLogP3; experimental logD may differ
Physicochemical profiling Lipophilicity CNS drug discovery Medicinal chemistry

Topological Polar Surface Area Comparison

The target compound has a TPSA of 29 Ų [1], which is below the commonly cited 60 Ų threshold for good oral absorption and is lower than the TPSA of the piperazine analog VUF 10166 (estimated ~33 Ų due to the additional nitrogen atom) [2]. Both compounds share identical molecular formula with the azepane analog 2-(azepan-1-yl)-3-chloroquinoxaline (CAS 92297-96-6, MW 261.75 g/mol, TPSA also 29 Ų) [3], but the piperidine ring provides a more compact 6-membered ring geometry compared to the 7-membered azepane ring, affecting molecular shape and conformational flexibility.

TPSA
Reported
29 Ų
Piperazine analog ~33 Ų
Below 60 Ų threshold, supports oral absorption screening
Cactvs algorithm; confirm experimentally
Physicochemical properties TPSA Oral bioavailability Drug-likeness

Hydrogen Bond Acceptor/Donor Profile Impact

The target compound has zero hydrogen bond donors (HBD) and three hydrogen bond acceptors (HBA) [1]. This HBD/HBA profile is identical to its unsubstituted piperidine analog 2-chloro-3-(piperidin-1-yl)quinoxaline (CAS 32998-26-8), which also has 0 HBD and 3 HBA [2]. However, the 4-methyl substituent on the piperidine ring increases steric bulk and lipophilicity without changing the formal hydrogen bonding capacity, providing an opportunity to modulate target binding through steric effects independently of hydrogen bonding. In contrast, the piperazine analog VUF 10166 has 0 HBD and 4 HBA due to the additional ring nitrogen, increasing aqueous solubility but also potentially introducing undesired polar interactions at hydrophobic binding sites.

H-Bond Profile
Reported
0 HBD / 3 HBA
Piperazine analog: 0 HBD / 4 HBA
No HBD and fewer HBA may favor hydrophobic pocket binding
4-methyl provides steric bulk without altering H-bond count
Hydrogen bonding Solubility Structure-activity relationships Chemical biology

Synthetic Versatility via the 2-Chloro Leaving Group

The target compound features a single reactive chloro substituent at position 2, enabling selective mono-substitution via SNAr chemistry, while position 3 is pre-functionalized with 4-methylpiperidine . This differs critically from 2,3-dichloroquinoxaline (CAS 2213-63-0), which has two identical reactive sites and can produce mixtures of mono- and di-substituted products unless carefully controlled [1]. The 2,3-dichloroquinoxaline scaffold is well-established as a synthetic intermediate for generating diverse quinoxaline libraries, but its symmetrical di-electrophilic nature complicates selective mono-functionalization. The target compound eliminates this selectivity problem by presenting only one electrophilic center, making it a cleaner building block for late-stage diversification in parallel synthesis workflows.

SNAr Selectivity
Class-level
Single C2-Cl site
vs. 2,3-dichloroquinoxaline: two identical sites
Enables mono-substitution without statistical mixtures
Optimized conditions required; confirm reactivity
Synthetic chemistry Parallel synthesis Building block Nucleophilic substitution

Rotatable Bond Count and Molecular Rigidity

The target compound has a single rotatable bond (the C-N bond connecting the quinoxaline core to the piperidine ring) [1]. This is identical to the unsubstituted piperidine analog 2-chloro-3-(piperidin-1-yl)quinoxaline, which also has 1 rotatable bond [2], but both are more conformationally constrained than the azepane analog 2-(azepan-1-yl)-3-chloroquinoxaline, which has additional rotational degrees of freedom due to the 7-membered ring. The 4-methyl substituent on the piperidine ring does not increase the formal rotatable bond count (the methyl group is treated as part of the ring system) but does restrict conformational mobility within the ring itself. Lower rotatable bond count generally correlates with improved oral bioavailability and lower entropic penalty upon target binding, providing a theoretical advantage for the piperidine analogs over the azepane analog in drug-like property space.

Rotatable Bonds
Class-level
1
Azepane analog: estimated ≥2
Conformational rigidity may support oral bioavailability
Class-level inference; confirm by NMR
Conformational analysis Molecular rigidity Entropic binding Drug design

Patent Landscape Positioning

2-Chloro-3-(4-methylpiperidin-1-yl)quinoxaline falls within the structural scope of U.S. Patent 8,846,929 B2 (and related EP2433937B1), assigned to Purdue Pharma L.P., which claims substituted-quinoxaline-type piperidine compounds for the treatment of pain and other conditions [1]. This patent family specifically covers piperidine-substituted quinoxalines, distinguishing them structurally from piperazine-substituted quinoxalines (such as VUF 10166), which are covered by different intellectual property . The 4-methylpiperidine substitution pattern is explicitly encompassed within the generic Markush structures of the Purdue Pharma patent family, providing a defined IP context for this specific compound that differs from the piperazine series primarily claimed for serotonin receptor modulation.

Patent Context
Reported
US 8,846,929 B2
Piperidine-quinoxaline series
IP landscape supports freedom-to-operate review
Verify legal status for specific jurisdiction
Intellectual property Patent analysis Competitive intelligence Freedom to operate

Optimal Application Scenarios Based on Evidence


CNS Drug Discovery for Ion Channel Modulation

Based on the LogP of 3.9 and TPSA of 29 Ų [1], which predict favorable CNS penetration, and the compound's structural coverage within the Purdue Pharma substituted-quinoxaline-type piperidine patent family (US 8,846,929 B2) [2], this compound is optimally positioned as a starting scaffold for medicinal chemistry programs targeting CNS ion channels. The piperidine moiety provides a distinct protonation state and steric profile compared to piperazine analogs, making it particularly suitable for programs where VUF 10166-like 5-HT3 activity is undesired.

Parallel Library Synthesis via Late-Stage SNAr

The single reactive 2-chloro site, combined with the pre-installed 4-methylpiperidine at position 3, makes this compound an ideal building block for generating focused quinoxaline libraries through nucleophilic aromatic substitution [1]. Unlike 2,3-dichloroquinoxaline, which yields statistical mixtures of mono- and di-substituted products, this compound ensures 100% selectivity for mono-substitution at position 2, reducing purification burden and increasing library yields in parallel synthesis workflows.

SAR Exploration of Piperidine Substitution Effects

The 4-methyl substituent on the piperidine ring provides steric differentiation from both the unsubstituted piperidine analog (CAS 32998-26-8) and the piperazine analog (VUF 10166), without altering the formal hydrogen bonding capacity (0 HBD, 3 HBA) [1]. This enables structure-activity relationship (SAR) studies that isolate steric effects from hydrogen bonding effects on target engagement, supporting systematic optimization of hydrophobic pocket interactions in binding sites.

CYP Inhibition Profiling in Preclinical Development

Although direct CYP inhibition data for this specific compound is limited in the public domain, its structural class (quinoxaline-piperidine hybrids) is associated with ion channel modulation programs where CYP liability assessment is standard [1]. The compound's LogP of 3.9 and moderate molecular weight (261.75 g/mol) place it in a property space where CYP3A4 and CYP2D6 interactions may be relevant, making CYP panel screening a recommended next step for programs advancing this scaffold beyond the hit stage [2].

Application
Selection Property
Validation Focus
CNS ion channel probe development
Predicted CNS permeability (LogP/TPSA profile)
Blood-brain barrier permeability assay validation
Parallel quinoxaline library synthesis
Single reactive C2-Cl for selective SNAr
Mono-substitution yield and purity assessment
Steric vs. hydrogen bonding SAR studies
4-methylpiperidine steric profile without altering HBA count
Binding affinity comparison vs. piperidine/piperazine analogs
Early ADME liability screening
Moderate LogP and MW suggest CYP interaction potential
CYP3A4/2D6 inhibition panel
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